molecular formula C13H18S B14503724 [(2-Methylhex-5-en-3-yl)sulfanyl]benzene CAS No. 64732-74-7

[(2-Methylhex-5-en-3-yl)sulfanyl]benzene

Cat. No.: B14503724
CAS No.: 64732-74-7
M. Wt: 206.35 g/mol
InChI Key: MRSWNQJLLSMROA-UHFFFAOYSA-N
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Description

[(2-Methylhex-5-en-3-yl)sulfanyl]benzene is an organic compound that belongs to the class of sulfanylbenzenes It is characterized by a benzene ring substituted with a sulfanyl group attached to a 2-methylhex-5-en-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Methylhex-5-en-3-yl)sulfanyl]benzene typically involves the reaction of benzene with a suitable sulfanyl precursor. One common method is the nucleophilic substitution reaction where a benzene derivative reacts with a sulfanyl group donor under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack and a solvent to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as catalytic methods. These methods can include the use of metal catalysts to enhance the reaction rate and yield. The choice of catalyst and reaction conditions can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

[(2-Methylhex-5-en-3-yl)sulfanyl]benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the double bond in the hexenyl chain.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated hexyl chain derivatives.

    Substitution: Brominated or nitrated benzene derivatives.

Scientific Research Applications

[(2-Methylhex-5-en-3-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2-Methylhex-5-en-3-yl)sulfanyl]benzene involves its interaction with molecular targets through its sulfanyl group and benzene ring. The sulfanyl group can participate in redox reactions, while the benzene ring can undergo electrophilic substitution. These interactions can affect various biochemical pathways and molecular targets, leading to diverse biological effects.

Comparison with Similar Compounds

[(2-Methylhex-5-en-3-yl)sulfanyl]benzene can be compared with other sulfanylbenzenes and benzene derivatives:

    [(5-Methylhex-2-en-1-yl)sulfanyl]benzene: Similar structure but different position of the double bond.

    [(2E)-5-methylhex-2-en-2-yl]sulfanyl]benzene: Similar structure with a different configuration of the double bond.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and applications.

Properties

CAS No.

64732-74-7

Molecular Formula

C13H18S

Molecular Weight

206.35 g/mol

IUPAC Name

2-methylhex-5-en-3-ylsulfanylbenzene

InChI

InChI=1S/C13H18S/c1-4-8-13(11(2)3)14-12-9-6-5-7-10-12/h4-7,9-11,13H,1,8H2,2-3H3

InChI Key

MRSWNQJLLSMROA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C)SC1=CC=CC=C1

Origin of Product

United States

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